![molecular formula C23H24O8 B054499 ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate CAS No. 116409-03-1](/img/structure/B54499.png)
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate, also known as DMDD, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. DMDD belongs to the family of chromenes and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mechanism Of Action
The mechanism of action of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is not fully understood. However, it has been suggested that ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammatory and tumorigenic processes.
Biochemical and Physiological Effects
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been shown to inhibit the replication of various viruses, including influenza A virus and HIV.
Advantages And Limitations For Lab Experiments
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is also stable and can be stored for long periods without degradation. However, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate also has poor bioavailability, which can limit its therapeutic potential.
Future Directions
There are several future directions for ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate research. One area of interest is the development of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate-based therapeutics for the treatment of cancer. Furthermore, the antiviral activity of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate warrants further investigation, particularly for the development of novel antiviral agents. Finally, the mechanisms of action of ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate need to be further elucidated to fully understand its biological activities and potential therapeutic applications.
Conclusion
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, antitumor, and antiviral effects. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been extensively studied for its potential therapeutic applications, and there are several future directions for ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate research. Despite its limitations, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has the potential to be developed into novel therapeutics for the treatment of various diseases.
Synthesis Methods
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate can be synthesized through a multistep process involving the reaction of 2,3-dihydrobenzofuran with 3,4,5-trimethoxybenzaldehyde and ethyl bromoacetate. The resulting product is then subjected to various reactions, including cyclization, esterification, and oxidation, to obtain ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate in high yield and purity.
Scientific Research Applications
Ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has also been shown to have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate has been found to possess antiviral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).
properties
CAS RN |
116409-03-1 |
|---|---|
Product Name |
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate |
Molecular Formula |
C23H24O8 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate |
InChI |
InChI=1S/C23H24O8/c1-6-28-23(24)18-12(2)14-7-8-15-22(30-11-29-15)20(14)31-19(18)13-9-16(25-3)21(27-5)17(10-13)26-4/h7-10,19H,6,11H2,1-5H3 |
InChI Key |
RGZYMLHBTMVDJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C3=C(C=C2)OCO3)OC1C4=CC(=C(C(=C4)OC)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=C(C=C2)OCO3)OC1C4=CC(=C(C(=C4)OC)OC)OC)C |
synonyms |
8H-1,3-Dioxolo(4,5-h)(1)benzopyran-7-carboxylic acid, 6-methyl-8-(3,4, 5-trimethoxyphenyl)-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



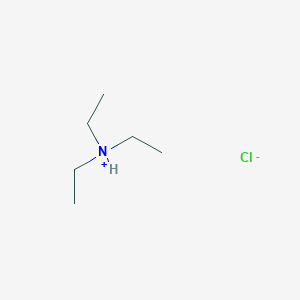
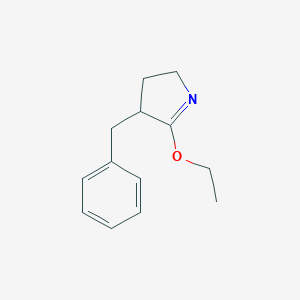
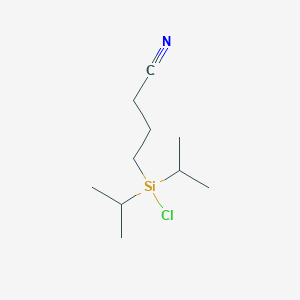
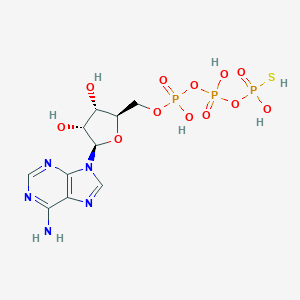
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)


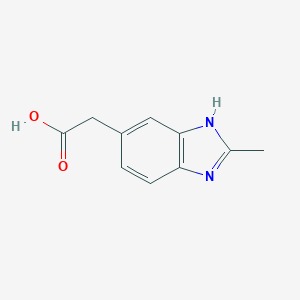
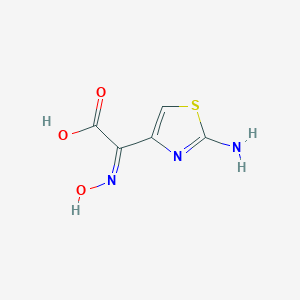
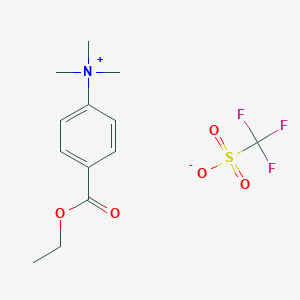

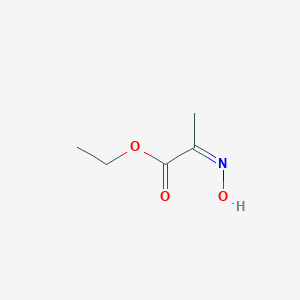
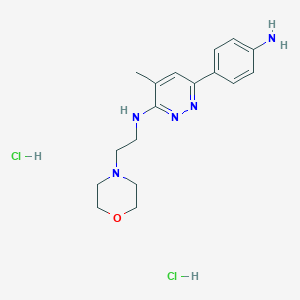
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)